Human A3 Receptor Binding Affinity
In direct competitive binding assays at cloned human A3 receptors expressed in HEK-293 cells, MRS1067 displaced [¹²⁵I]AB-MECA with a Ki of 0.56 nM (pKi = 9.25), demonstrating sub-nanomolar affinity [1]. This represents approximately 56-fold greater binding affinity than the 1,4-dihydropyridine antagonist MRS1191 (Ki = 31.4 nM at human A3) and approximately 179-fold greater affinity than MRS1097 (Ki ≈ 100 nM at human A3) when compared across published datasets using the same radioligand [2][3]. MRS1067 is essentially equipotent with the triazoloquinazoline MRS1220 (Ki = 0.59–0.65 nM) at the human A3 receptor .
| Evidence Dimension | Equilibrium dissociation constant (Ki) at human adenosine A3 receptor |
|---|---|
| Target Compound Data | MRS1067: Ki = 0.56 nM (pKi = 9.25) |
| Comparator Or Baseline | MRS1191: Ki = 31.4 nM (pKi ≈ 7.5 at human A3); MRS1097: Ki ≈ 100 nM (pKi ≈ 7.0); MRS1220: Ki = 0.59–0.65 nM (pKi = 9.23–9.19) |
| Quantified Difference | MRS1067 is ~56-fold more potent than MRS1191 and ~179-fold more potent than MRS1097; equivalent to MRS1220 |
| Conditions | Human recombinant A3 receptor, HEK-293 cells, [¹²⁵I]AB-MECA radioligand displacement (J Med Chem 1996; BindingDB curated) |
Why This Matters
Sub-nanomolar affinity enables robust target occupancy at low concentrations, reducing compound consumption and minimizing solvent-related artifacts in cellular assays.
- [1] Kim YC, Ji XD, Jacobson KA. Synthesis and biological activities of flavonoid derivatives as A3 adenosine receptor antagonists. J Med Chem. 1996 Jun 7;39(12):2293-301. Ki = 0.56 nM at human A3 via [¹²⁵I]AB-MECA displacement in HEK-293 cells. PMID: 8691424. View Source
- [2] Anjiechem. MRS-1191 product page: Ki for human A3 receptor = 31.4 nM. Data sourced from Jacobson KA et al. Neuropharmacology 1997. View Source
- [3] PeptideDB. MRS1097: Ki for human A3 receptor ≈ 100 nM. View Source
